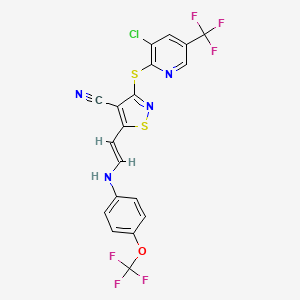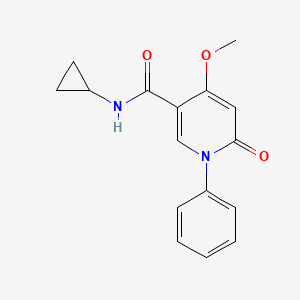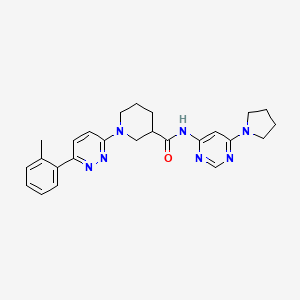![molecular formula C13H10ClN3O2S3 B2367384 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034554-35-1](/img/structure/B2367384.png)
4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridine ring, a sulfonyl group, and a benzo[c][1,2,5]thiadiazole moiety . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of pi bonds in the thiophene, pyridine, and benzo[c][1,2,5]thiadiazole rings . This planarity and conjugation could result in interesting optical and electronic properties.Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings and the sulfonyl group . It’s likely to be soluble in common organic solvents but relatively insoluble in water.Scientific Research Applications
Synthesis and Biological Activity
- Imidazo[1,2-a]pyridines, structurally related to the given chemical, have been explored as potential antisecretory and cytoprotective agents against ulcers, demonstrating notable cytoprotective properties in models (Starrett et al., 1989).
Antimicrobial Applications
- New heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, related to the specified compound, show potential antimicrobial activity, indicating its use in combating bacterial infections (El‐Emary et al., 2002).
Electrochromic Properties
- Thiadiazolo[3,4-c]pyridine analogs, like the chemical , have been used to develop fast-switching, green donor-acceptor-type electrochromic polymers with low bandgap, showcasing their utility in electrochromic devices (Ming et al., 2015).
Organic Chemistry and Catalysis
- Compounds structurally similar to the chemical have been used as catalysts in organic synthesis, indicating their utility in facilitating chemical reactions (Khazaei et al., 2015).
Optical and Charge-Transport Properties
- Benzothiadiazole-Dithienopyrrole derivatives, structurally akin to the chemical, are studied for their optical, electrochemical, and charge-transport properties, suggesting potential applications in electronic devices (Polander et al., 2011).
Application in Photovoltaic Devices
- Similar compounds have been studied for their use in photovoltaic applications, indicating potential utility in solar cell technologies (Ding et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S3/c14-12-6-8-7-17(5-4-10(8)20-12)22(18,19)11-3-1-2-9-13(11)16-21-15-9/h1-3,6H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBGEHYDLOMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2367303.png)
![5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367304.png)
![6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2367306.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367308.png)



![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2367321.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)